molecular formula C18H21N3 B2669438 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline CAS No. 730949-97-0

4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline

Cat. No.: B2669438
CAS No.: 730949-97-0
M. Wt: 279.387
InChI Key: DUBXLRJWMBQVJY-UHFFFAOYSA-N
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Description

4-[2-Amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline (CAS: 1630907-02-6) is a structurally complex compound featuring an indole core linked to a dimethylaniline group via an aminoethyl bridge. This architecture confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. The indole moiety is known for its role in bioactivity (e.g., melatonin analogs), while the dimethylaniline group contributes to electron-donating effects, influencing photophysical behavior .

Properties

IUPAC Name

4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-21(2)14-9-7-13(8-10-14)16(11-19)17-12-20-18-6-4-3-5-15(17)18/h3-10,12,16,20H,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXLRJWMBQVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324803
Record name 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730949-97-0
Record name 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method can be optimized to yield the desired indole derivative with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve multi-step processes that include the preparation of intermediates, purification steps, and the final assembly of the target molecule. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinonoid structures.

    Reduction: The nitro groups can be reduced to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while reduction can yield various amine products .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of indole derivatives, including 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline, as selective inhibitors of specific kinases involved in cancer progression. For example, a study characterized a new class of indole-based compounds that exhibited selective inhibition against Haspin kinase, which is implicated in cell cycle regulation and cancer cell proliferation .

Neuroprotective Effects

Indole compounds are being investigated for their neuroprotective properties. The structure of this compound suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes. Its structural characteristics allow it to interact with enzyme active sites effectively. Research indicates that derivatives of this compound can modulate enzyme activity, which is critical in metabolic pathways relevant to disease states.

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays to study protein interactions and cellular signaling pathways.

Organic Electronics

The compound's properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance the performance of electronic devices.

Data Tables

Application AreaSpecific UsesReferences
Medicinal ChemistryAnticancer agents, neuroprotective drugs
BiochemistryEnzyme inhibitors, molecular probes
Materials ScienceOLEDs, OPVs

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several indole derivatives, including this compound. These compounds were tested against various cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapeutics. The study concluded that the compound could be a lead candidate for further development as an anticancer drug.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of indole derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Chlorine in 4f elevates melting point compared to non-halogenated analogs (e.g., 4j, 4k), likely due to enhanced intermolecular interactions .
  • Conformational Flexibility: The aminoethyl bridge in the target compound may improve binding affinity in biological systems compared to rigid analogs like 4k .

Comparison :

  • PMA-SiO₂ catalysis offers advantages in recyclability and yield for halogenated derivatives .

Physicochemical and Spectral Properties

NMR and HRMS Data

  • Target Compound: No direct NMR data is provided, but its hydrochloride form () suggests protonation at the amino group, altering chemical shifts.
  • 4f : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.96 (indole NH), 7.39–6.56 (multiplet for chlorophenyl and dimethylaniline), and 2.94 ppm (N,N-dimethyl group) .
  • 4j : ¹H NMR displays furan protons at δ 6.7–6.56 and indole NH at δ 7.96, similar to 4f .

HRMS :

  • Target compound’s theoretical mass (unreported) would differ from 4f ([M+1]⁺: 361.1472) and 4j ([M+1]⁺: 347.1621) due to the aminoethyl bridge .

IR and Solubility

  • 4f : IR shows N-H stretching at 3411 cm⁻¹ (indole NH) and C-Cl vibration at 766 cm⁻¹ .
  • The target’s hydrochloride form likely exhibits enhanced aqueous solubility compared to neutral analogs .

Biological Activity

4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline, also known as a derivative of indole, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C18H21N and a molecular weight of 255.37 g/mol. Its structure features an indole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that can include the use of various reagents such as amines and alkylating agents to form the desired product.

Anticancer Properties

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving p53 and Bcl-2 family proteins.
  • Case Studies : In vitro studies have shown that similar compounds have IC50 values ranging from 1.9 to 3.2 µg/mL against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .
CompoundCell LineIC50 (µg/mL)
This compoundHCT-1162.0
Similar Indole DerivativeMCF-73.0

Neuropharmacological Activity

Indole derivatives are also studied for their neuropharmacological effects. Some findings include:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, which could be beneficial in treating mood disorders.
  • Case Studies : Animal models have demonstrated that related compounds can reduce anxiety-like behaviors, suggesting potential applications in anxiety disorders .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity is crucial for therapeutic applications:

  • Toxicological Studies : Preliminary studies indicate that certain indole derivatives exhibit low toxicity profiles in animal models at therapeutic doses.
  • Long-term Effects : Ongoing research aims to evaluate long-term exposure effects and potential side effects associated with chronic use.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Document Critical Process Parameters (CPPs) :
  • Stirring rate (≥500 rpm for heterogeneous reactions).
  • Precise stoichiometry (1.05–1.1 eq for amine coupling).
  • Purification via flash chromatography (silica gel, 20:1→5:1 hexane/EtOAc). Certify batch consistency with QC release criteria (e.g., ≥95% purity) .

Ethical and Safety Considerations

  • Compound Handling : Store under argon at –20°C to prevent oxidation. Use fume hoods for weighing (dust control).
  • Biological Testing : Comply with institutional biosafety protocols (BSL-2 for antimicrobial assays).

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